molecular formula C21H25N5O4S B2839995 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251613-09-8

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2839995
CAS No.: 1251613-09-8
M. Wt: 443.52
InChI Key: YCOUSBBDQPMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(Cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound featuring a triazolopyrazine core

Preparation Methods

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This one-pot synthesis is efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine, followed by iodine-induced oxidative cyclization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazolopyrazine core can be oxidized under specific conditions, often using reagents like iodine or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylthio group, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular interactions depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

The uniqueness of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide lies in its specific functional groups and the potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUSBBDQPMFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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